molecular formula C12H10O3Se2 B095557 Benzeneseleninic anhydride CAS No. 17697-12-0

Benzeneseleninic anhydride

Cat. No. B095557
CAS RN: 17697-12-0
M. Wt: 360.1 g/mol
InChI Key: FHPZOWOEILXXBD-UHFFFAOYSA-N
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Description

Benzeneseleninic anhydride is a chemical compound used as an oxidizing agent in organic synthesis. It is particularly noted for its ability to selectively oxidize phenols to ortho-quinones, as demonstrated in a study where it was used to convert phenols, including those with unblocked p-positions, into o-quinones . The compound has also been employed in the oxidation of phenols by benzeneseleninic acid to yield para-quinones, with the anhydride form specifically affording the corresponding ortho-quinones .

Synthesis Analysis

The synthesis of benzeneseleninic anhydride itself is not detailed in the provided papers, but its application in the synthesis of other compounds is well documented. For instance, it has been used in the angular hydroxylation of polycyclic ketones, leading to the formation of hydroxylated products, where the thermodynamically more stable product was usually the major one . Additionally, it has been utilized in the structural modification of chaparrinone triacetate, resulting in products arising from angular hydroxylation .

Molecular Structure Analysis

While the molecular structure of benzeneseleninic anhydride is not explicitly discussed in the provided papers, its reactivity suggests a structure that is capable of electrophilic attack, particularly on aromatic systems. This is inferred from its ability to oxidize phenols to quinones and its use in the hydroxylation of polycyclic ketones .

Chemical Reactions Analysis

Benzeneseleninic anhydride is involved in various chemical reactions, primarily as an oxidizing agent. It has been shown to oxidize mono-substituted hydrazones, with evidence suggesting that certain steps in these reactions are radical in character . The compound has also been used to oxidize the enamide moiety of azasteroids, leading to products derived from a Pummerer-type reaction . Furthermore, it has been effective in the mild regeneration of the carbonyl group from various derivatives such as ketone phenylhydrazones, oximes, and semicarbazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzeneseleninic anhydride are not directly described in the provided papers. However, its reactivity profile indicates that it is a stable yet reactive oxidizing agent, capable of specific transformations in organic molecules. Its ability to induce angular hydroxylation and to convert phenols to quinones without the need for harsh conditions suggests that it has a relatively mild reactivity profile, which is desirable in synthetic chemistry .

Scientific Research Applications

  • Oxidation of Phenols and Hydroquinones

    Benzeneseleninic anhydride is used as a mild oxidizing agent to convert phenols into ortho-quinones and hydroquinones into the corresponding quinones, with excellent yield for pyrocatechols and hydroquinones (Barton et al., 1981).

  • Oxidation of Benzylic Hydrocarbons

    It serves as a side-chain oxidant for various aromatic and heteroaromatic hydrocarbons, leading to the formation of selenated compounds as major by-products in some cases (Barton, Hui, & Ley, 1982).

  • Oxidative Ring Opening of 2-Pyrazolines

    Benzeneseleninic anhydride allows for the oxidative ring opening of 2-pyrazolines to α,β-unsaturated carbonyl compounds, facilitating the synthesis of various organic compounds (Tuloup et al., 1988).

  • Oxidation of Ketone and Aldehyde Hydrazones

    It is effective for regenerating carbonyl groups from ketone hydrazones, oximes, and semicarbazones, and for converting aldehyde tosylhydrazones and oximes into the parent aldehyde (Barton, Lester, & Ley, 1980).

  • Oxidation of Phenylhydrazones

    Benzeneseleninic anhydride is used to study the oxidation of phenylhydrazones, leading to the formation of unexpected by-products like 1,4-bis(phenylselanyl)benzene (Barton et al., 1998).

  • Reactions with Monosubstituted Hydrazones

    It has been used to study the oxidation of mono-substituted hydrazones, providing evidence for radical pathways in these reactions (Barton, Okano, & Parekh, 1991).

  • Removal of Thioacetal Protecting Groups

    Benzeneseleninic anhydride efficiently removes thioacetal protecting groups, particularly in cases where other methods have failed (Cussans, Ley, & Barton, 1980).

  • Attractive Interactions in Selenoiminoquinones

    It has been used to study the attractive interactions between selenium and oxygen in selenoiminoquinones, offering insights into the chemical behavior of these compounds (Barton et al., 1993).

  • Angular Hydroxylation of Polycyclic Ketones

    Benzeneseleninic anhydride is utilized for the introduction of hydroxyl groups to tertiary carbons in polycyclic ketones, often yielding thermodynamically stable products (Yamakawa et al., 1981).

  • Dehydrogenation in Ergot Alkaloid Synthesis

    It plays a role in the dehydrogenative conversion of indolines to indoles, crucial in the synthesis of ergot alkaloids like lysergol and elymoclavine (Ninomiya et al., 1990).

Safety And Hazards

Benzeneseleninic anhydride is toxic if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

phenylseleninyl benzeneseleninate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPZOWOEILXXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170228
Record name Benzeneselenic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneseleninic anhydride

CAS RN

17697-12-0
Record name Phenylseleninyl benzeneseleninate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneselenic anhydride
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Record name Benzeneselenic anhydride
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Record name Bis(phenylseleninic) anhydride
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Record name BENZENESELENIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
703
Citations
TG Back - The Journal of Organic Chemistry, 1981 - ACS Publications
Reaction of 4-azasteroid-lactams 6, 9, 10 and 12 with benzeneseleninic anhydride (2) in diglyme at 120 C smoothly effects dehydrogenation to the corresponding 1 derivatives 13-16. …
Number of citations: 50 pubs.acs.org
TG Back, S Collins, RG Kerr - The Journal of Organic Chemistry, 1981 - ACS Publications
… To verify that the carboxylic acid is not formed from adventitious hydrolysis of 8 (or 12), we oxidized 3a with benzeneseleninic anhydride (2) in dichloromethane in the presence of …
Number of citations: 89 pubs.acs.org
I Jastrzębska, A Dobrogowska, E Lutostańska… - Tetrahedron, 2010 - Elsevier
… Here we present the results of our study on benzeneseleninic anhydride (BSA) oxidation of SS under various conditions. BSA13(b), 13, 13(a) is a convenient reagent for …
Number of citations: 15 www.sciencedirect.com
DHR Barton, JP Finet, M Thomas - Tetrahedron, 1988 - Elsevier
Oxidation of phenols by benzeneseleninic acid 2 in methylene dichloride leads to the para -quinones, whereas oxidation by benzeneseleninic anhydride 1 is confirmed to afford the …
Number of citations: 79 www.sciencedirect.com
I Jastrzebska, M Morawiak, JE Rode… - The Journal of …, 2015 - ACS Publications
A new oxidizing system for olefins, consisting of benzeneseleninic anhydride and trimethylsilyl triflate, was studied. The highly reactive benzeneseleninyl cation is presumably formed …
Number of citations: 5 pubs.acs.org
K YAMAKAWA, T SATOH, S TAKITA, T IIDA… - Chemical and …, 1983 - jstage.jst.go.jp
… furanoeremophilane-6,9—dione (6) using benzeneseleninic anhydride. Reduction of the lOfi-hydroxy-6,9… Hydroxylation of 28 with benzeneseleninic anhydride in the presence of NaH in …
Number of citations: 9 www.jstage.jst.go.jp
NJ Cussans, SV Ley, DHR Barton - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… compounds including xanthates, thioesters, thioureas, thiocarbonates, and thiones have been converted into their oxo-analogues by treatment with benzeneseleninic anhydride in …
Number of citations: 38 pubs.rsc.org
N Toki, T Satoh - Chemical and pharmaceutical bulletin, 2004 - jstage.jst.go.jp
… Benzeneseleninic anhydride (BSA) is easily prepared from diphenyl diselenide by oxidation with ozone or tert-butyl hydroperoxide (TBHP)15) and is now commercially available.Barton …
Number of citations: 9 www.jstage.jst.go.jp
MD Clayton, Z Marcinow, PW Rabideau - Tetrahedron letters, 1998 - Elsevier
… After repeated failures and poor results, we recently learned that benzeneseleninic anhydride (BSA), 2,3 known to oxidize benzylic methyl or methylene to carbonyl functions, 4 is an excellent …
Number of citations: 29 www.sciencedirect.com
DHR Barton, AG Brewster, RAHF Hui… - Journal of the …, 1978 - pubs.rsc.org
Oxidation of Alcohols using Benzeneseleninic Anhydride … Summary A number of alcohols have been oxidised by WE report that benzeneseleninic anhydride1 is a good …
Number of citations: 38 pubs.rsc.org

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